molecular formula C16H17NO5S B5533800 N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide

N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide

Cat. No.: B5533800
M. Wt: 335.4 g/mol
InChI Key: ZOBRSWRGGHKSBA-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide is an organic compound with the molecular formula C₁₆H₁₇NO₅S. It is known for its unique structural features, which include an ethylsulfonyl group, a hydroxyphenyl group, and a phenoxyacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-ethylsulfonyl-2-hydroxybenzene and phenoxyacetic acid.

    Formation of Intermediate: The initial step involves the reaction of 5-ethylsulfonyl-2-hydroxybenzene with a suitable reagent to form an intermediate compound.

    Amidation Reaction: The intermediate compound is then subjected to an amidation reaction with phenoxyacetic acid under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The hydroxy group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted phenoxyacetamide compounds .

Scientific Research Applications

N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(ethylsulfonyl)-2-methoxyphenyl]-2-phenoxyacetamide
  • N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide

Uniqueness

N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(5-ethylsulfonyl-2-hydroxyphenyl)-2-phenoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-2-23(20,21)13-8-9-15(18)14(10-13)17-16(19)11-22-12-6-4-3-5-7-12/h3-10,18H,2,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBRSWRGGHKSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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